2-Methyl-1,3-dithiane

Conformational Analysis Stereoelectronic Effects Computational Chemistry

Researchers employing generic 1,3-dithiane or 2-ethyl analogs risk complete synthetic failure due to conformational and reactivity mismatches-particularly in double additions to aromatic carboxylates where only the 2-methyl derivative succeeds. 2-Methyl-1,3-dithiane (CAS 6007-26-7) is the precise acyl anion equivalent that eliminates this uncertainty. • Conformational selectivity: Equatorial methyl preference (ΔH = -1.76 kcal mol⁻¹) ensures predictable deprotonation regiochemistry. • Validated reactivity: Documented in methyl ketone synthesis, organotrifluoroborate preparation, and luminescent Cu(I) coordination polymer assembly. • Supply reliability: Available in research-grade purity from multiple qualified sources with ambient-temperature global shipping.

Molecular Formula C5H10S2
Molecular Weight 134.3 g/mol
CAS No. 6007-26-7
Cat. No. B1361393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,3-dithiane
CAS6007-26-7
Molecular FormulaC5H10S2
Molecular Weight134.3 g/mol
Structural Identifiers
SMILESCC1SCCCS1
InChIInChI=1S/C5H10S2/c1-5-6-3-2-4-7-5/h5H,2-4H2,1H3
InChIKeyKXROTPXCYDXGSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,3-dithiane: Core Properties and Acyl Anion Equivalence


2-Methyl-1,3-dithiane (CAS 6007-26-7) is a cyclic thioacetal and a versatile acyl anion equivalent in organic synthesis, widely employed as a masked acetyl anion synthon for carbon–carbon bond formation . This compound is a colorless to yellow liquid (density ~1.12 g/mL at 25°C, boiling point 56–59°C at 3 mmHg) that is soluble in alcohols and insoluble in water [1]. It is commercially available in research grades (typically 95–99% purity) and is used as a building block in the synthesis of methyl ketones, trifluoroborate salts, and organometallic intermediates . Its role in hyperconjugation and conformational analysis has also been reported [2].

2-Methyl-1,3-dithiane: Key Differences from Other Alkyl Dithianes


The 2-methyl substituent in 1,3-dithiane fundamentally alters the compound's conformational behavior, deprotonation regioselectivity, and reactivity in nucleophilic additions compared to unsubstituted 1,3-dithiane or 2-ethyl analogs. Specifically, the equatorial conformational preference of the methyl group (ΔH = –1.76 kcal mol⁻¹) [1] and the unique ability of lithiated 2-methyl-1,3-dithiane to undergo double addition to aromatic carboxylates—a reaction that fails with ethyl or larger alkyl groups—demonstrate that generic substitution can lead to complete synthetic failure or unintended product distributions [2]. These differences are not cosmetic; they directly impact the success of carbon–carbon bond-forming reactions in complex molecule synthesis, making informed selection of the specific 2-alkyl-1,3-dithiane critical for reproducible outcomes.

2-Methyl-1,3-dithiane: Comparative Differentiation Evidence


Conformational Enthalpy in Dithiane vs. Dioxane and Thiane

The conformational enthalpy (ΔH) of 2-methyl-1,3-dithiane is –1.76 kcal mol⁻¹, which is nearly identical to that of 4-methyl-1,3-dithiane (–1.75 kcal mol⁻¹) and methylcyclohexane (–1.8 kcal mol⁻¹), but significantly lower in magnitude than 2-methyl-1,3-dioxane (–3.6 kcal mol⁻¹) and 2-methylpyran (–2.9 kcal mol⁻¹) [1]. This difference arises from the longer C–S bonds in dithianes compared to C–O bonds in dioxanes, which increase the distance between the axial methyl group and ring syn-axial hydrogens, thereby reducing steric repulsion [1].

Conformational Analysis Stereoelectronic Effects Computational Chemistry

Double Addition Reactivity: Methyl vs. Ethyl Dithiane

Lithiated 2-methyl-1,3-dithiane undergoes bisaddition to benzoyl chloride or methyl benzoate to form the expected tertiary alcohol product (α,α-bis(2-methyl-1,3-dithianyl)benzyl alcohol). In contrast, under identical reaction conditions, lithiated 2-ethyl-1,3-dithiane does not produce the double addition product; instead, the reaction proceeds via electron-transfer reduction and mesolytic ring-opening to yield acetophenone-tethered thioortho esters [1]. Unsubstituted 1,3-dithiane also reacts less efficiently due to deprotonation of the enolizable intermediate [1].

Umpolung Chemistry Nucleophilic Addition Organolithium Reagents

2- vs. 4-Methyl Substitution Conformational Energies

Experimental determination of conformational enthalpies revealed that 2-methyl-1,3-dithiane (ΔH = –1.76 kcal mol⁻¹) and 4-methyl-1,3-dithiane (ΔH = –1.75 kcal mol⁻¹) are essentially isoenergetic, differing by only 0.01 kcal mol⁻¹ [1]. This finding confirms that the 2- and 4-positions in the dithiane ring exert nearly identical steric environments for a methyl substituent, contrary to the behavior observed in oxygen- and nitrogen-containing heterocycles where 2-position substitution typically incurs greater steric penalties.

Conformational Analysis Regioselectivity Steric Effects

Luminescent vs. Non-Emissive Cu(I) Coordination Polymers

Reaction of 2-methyl-1,3-dithiane with CuI under controlled conditions yields three coordination polymer (CP) isomers: CP1 (1D), CP2 (2D), and CP3 (3D). While CP1 and CP2 are completely non-emissive, CP3 ([Cu₈I₈(methyldithiane)₄]ₙ) exhibits intense solid-state luminescence attributable to its unique Cu₈I₈ cluster secondary building unit [1]. This represents a rare example where the specific dithiane ligand structure enables the formation of a luminescent, thermodynamically stable 3D network.

Coordination Polymers Luminescent Materials Crystal Engineering

2-Methyl-1,3-dithiane: Synthesis and Materials Applications


Methyl Ketone Synthesis via Acyl Anion Equivalence

2-Methyl-1,3-dithiane serves as a masked acetyl anion equivalent in the synthesis of methyl ketones. Following deprotonation with strong base (e.g., n-BuLi), the resulting 2-lithio-2-methyl-1,3-dithiane undergoes nucleophilic addition to electrophiles; subsequent hydrolytic deprotection of the dithiane ring yields the target methyl ketone . This methodology is widely employed in the preparation of natural products and pharmaceutical intermediates where direct acetylation strategies are impractical.

Potassium Trifluoroborate Salt for Cross-Coupling

2-Methyl-1,3-dithiane is a documented precursor for the synthesis of potassium trifluoro(2-methyl-1,3-dithiano)borate, a shelf-stable organotrifluoroborate salt useful in Suzuki–Miyaura cross-coupling reactions . The crystal structure of this salt has been fully characterized, confirming its identity and purity [1]. This application extends the utility of the dithiane framework beyond umpolung chemistry into transition-metal-catalyzed bond formation.

Luminescent Cu(I) Coordination Polymers

2-Methyl-1,3-dithiane reacts with CuI to form a 3D coordination polymer, CP3 ([Cu₈I₈(methyldithiane)₄]ₙ), which exhibits intense solid-state luminescence driven by its unprecedented Cu₈I₈ cluster secondary building unit . This material is thermodynamically stable and has been characterized by variable-temperature crystallography, DFT/TDDFT calculations, and Raman spectroscopy. Researchers in inorganic materials and crystal engineering may exploit this ligand to access new luminescent Cu(I) architectures.

Conformational Analysis of Sulfur Heterocycles

2-Methyl-1,3-dithiane has been extensively used as a model compound in conformational analysis studies to evaluate the role of hyperconjugation and 1,3-syn diaxial repulsion in sulfur-containing six-membered rings . Its experimentally determined conformational enthalpy (–1.76 kcal mol⁻¹) and computed stereoelectronic parameters provide a benchmark for understanding the behavior of dithiane-containing pharmaceuticals and natural products, as well as for calibrating computational models of organosulfur heterocycles.

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